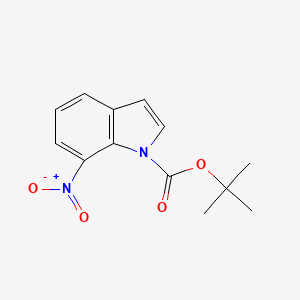

tert-Butyl 7-nitro-1H-indole-1-carboxylate

Description

Significance of Indole (B1671886) Scaffolds in Organic Chemistry and Chemical Synthesis

The indole scaffold is a bicyclic aromatic heterocyclic organic compound, consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. This structural motif is of paramount importance in the realm of organic and medicinal chemistry for several reasons. It is a "privileged scaffold," meaning it is a core structure found in a multitude of natural products, alkaloids, and pharmacologically active compounds.

Indole derivatives exhibit a remarkable breadth of biological activities, and their structure is a cornerstone in the development of new therapeutic agents. Many approved drugs and clinical candidates for treating a wide array of diseases, including cancer, microbial infections, inflammation, and neurological disorders, are based on the indole framework. This widespread bioactivity makes the indole nucleus a focal point for drug discovery programs and a frequent target in total synthesis projects.

Role of Nitro-Substituted Indoles as Versatile Chemical Intermediates and Building Blocks

Nitro-substituted indoles, such as 7-nitroindole (B1294693), are of significant interest due to their synthetic utility. ontosight.ai The nitro group (NO₂) is a powerful electron-withdrawing group that modifies the chemical reactivity of the indole ring. More importantly, it serves as a versatile functional handle that can be transformed into a variety of other functional groups.

The most common and synthetically valuable transformation of the nitro group is its reduction to an amino group (NH₂). This conversion opens up a vast landscape of chemical possibilities, allowing for the introduction of new bonds and molecular fragments. The resulting aminoindoles are key precursors for the synthesis of complex alkaloids, pharmaceutical agents, and other high-value organic materials. For instance, 7-nitroindole can be a precursor to 7-aminoindole, which can then be further elaborated. Research into 7-nitroindole derivatives has highlighted their potential in developing new therapeutic agents, such as allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase. researchgate.net

Strategic Importance of N-Protection (Boc) in Indole Chemistry

The nitrogen atom in the indole ring possesses a hydrogen atom (N-H) that is weakly acidic and can participate in various reactions. In the course of a multi-step synthesis, this N-H group can interfere with certain reagents or reaction conditions, leading to unwanted side products. To prevent this, chemists employ "protecting groups" to temporarily mask the reactivity of the N-H bond.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and indole nitrogen due to its advantageous properties. fishersci.co.uk It is generally stable to a wide range of nucleophilic and basic conditions but can be easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid). fishersci.co.uk This stability and selective removal make the Boc group an essential tool for achieving controlled and high-yielding syntheses of complex indole-containing molecules. The introduction of the Boc group also enhances the solubility of indole intermediates in common organic solvents, facilitating their purification and handling.

Overview of Research Trajectories for tert-Butyl 7-nitro-1H-indole-1-carboxylate

This compound emerges as a strategically designed intermediate that combines the benefits of the indole scaffold, the synthetic versatility of the nitro group, and the control afforded by the Boc protecting group. Its primary role in research is as a starting material for the construction of more elaborate 7-substituted indole derivatives.

The research trajectories for this compound primarily follow two pathways:

Transformation of the Nitro Group: The 7-nitro group can be catalytically hydrogenated or chemically reduced to a 7-amino group. This product, tert-butyl 7-amino-1H-indole-1-carboxylate, can then be used in reactions such as amide couplings, diazotization, or as a nucleophile in various bond-forming reactions.

Functionalization of the Indole Ring: The presence of the nitro and Boc groups influences the electronic properties of the indole ring, directing further chemical modifications. A significant area of research involves the introduction of substituents at the C3 position of the indole ring. This has led to the synthesis of a library of valuable intermediates.

These research efforts underscore the compound's role as a pivotal building block, enabling access to diverse and complex molecules that are often targeted for biological screening and potential development as new therapeutic agents.

Compound Data

The following table summarizes key chemical properties of the primary compound discussed in this article.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| Appearance | Solid |

| Primary Function | Synthetic Intermediate |

Research Derivatives

The utility of this compound as a building block is demonstrated by its use in the synthesis of various functionalized derivatives, primarily at the C3-position.

| Derivative Name | Molecular Formula | Reference |

| tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | C₁₃H₁₃BrN₂O₄ | scbt.com |

| tert-Butyl 3-cyano-7-nitro-1H-indole-1-carboxylate | C₁₄H₁₃N₃O₄ | bldpharm.com |

| tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | C₁₄H₁₄N₂O₅ | cymitquimica.com |

| tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate | C₁₄H₁₆N₂O₅ | bldpharm.com |

| tert-Butyl 3-iodo-7-nitro-1H-indole-1-carboxylate | C₁₃H₁₃IN₂O₄ | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 7-nitroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-5-4-6-10(11(9)14)15(17)18/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNLYTOTBFXMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 7 Nitro 1h Indole 1 Carboxylate and Its Precursors

Direct Nitration Strategies for Indole (B1671886) Derivatives

Direct nitration of the indole core to achieve 7-substitution is challenging but can be accomplished through strategic manipulation of the indole's electronic properties, primarily through the use of N-protecting groups and modification of the pyrrole (B145914) ring.

Regioselective Nitration at the 7-Position of N-Protected Indoles

The regioselectivity of electrophilic substitution on the indole ring is highly dependent on the directing influence of substituents. While the lone pair of the nitrogen atom directs electrophiles primarily to the C3 position, and to a lesser extent to C5 and C6, achieving substitution at the C7 position often requires overcoming these natural tendencies. One effective strategy involves the use of a protecting group on the indole nitrogen that can sterically or electronically favor substitution at the C7 position.

A notable example involves the nitration of a protected indoline (B122111) derivative. A patented method describes the successful synthesis of 7-nitroindoles through the direct nitration of an N-acetylindoline-2-sulfonate precursor. google.com In this approach, the saturation of the pyrrole ring deactivates the C2 and C3 positions towards electrophilic attack, thereby directing the nitration to the benzene (B151609) ring. The subsequent hydrolysis and dehydrogenation steps regenerate the indole ring system, yielding the 7-nitroindole (B1294693).

Reagents and Reaction Conditions for 7-Nitration

The choice of nitrating agent and reaction conditions is critical for achieving the desired regioselectivity. In the case of the N-acetylindoline-2-sulfonate precursor, the nitration is carried out using acetyl nitrate (B79036), prepared in situ from acetic anhydride (B1165640) and nitric acid. This reagent system allows for the selective nitration at the 7-position. The reaction is typically conducted at low temperatures to control the exothermicity and minimize side reactions.

| Precursor | Nitrating Agent | Solvent | Temperature | Product | Reference |

| Sodium 1-acetylindoline-2-sulfonate | Acetyl nitrate (from Ac₂O and HNO₃) | Acetic anhydride | ≤ 10 °C | 1-Acetyl-7-nitroindoline-2-sulfonate | google.com |

Influence of Protecting Groups on Nitration Regioselectivity

The nature of the N-protecting group plays a pivotal role in directing the position of nitration. While the tert-butoxycarbonyl (Boc) group is a common protecting group for indoles, direct nitration of N-Boc-1H-indole typically leads to substitution at the C3 position. This is due to the electron-donating nature of the Boc-protected nitrogen, which enhances the nucleophilicity of the pyrrole ring, particularly at C3.

In contrast, the N-acetyl group in the indoline precursor mentioned earlier, combined with the sulfonate at C2, effectively blocks the more reactive positions and directs the nitration to C7. google.com Other bulky protecting groups, such as N-pivaloyl or N-tert-butyldiphenylsilyl, have been shown to direct other types of C-H functionalization to the C7 position, suggesting their potential utility in directing nitration as well. However, specific examples of direct C7 nitration on N-Boc indole remain scarce in the literature, highlighting the preference for multi-step synthetic approaches for this particular target.

Multi-step Synthetic Routes Involving Selective Functionalization

Given the challenges of direct C7 nitration, multi-step syntheses are often the preferred methods for preparing tert-butyl 7-nitro-1H-indole-1-carboxylate. These routes typically involve the construction of the 7-nitroindole core followed by the introduction of the Boc protecting group.

Functional Group Interconversions Leading to the Nitro Moiety

Several classic indole syntheses can be adapted to produce 7-nitroindole. These methods often start with precursors that already contain a nitro group at the desired position.

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles. wikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. To synthesize 7-nitroindole, a suitable starting material would be 2,6-dinitrotoluene. The reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and aromatization to yield the 7-nitroindole core.

The Fischer indole synthesis is another versatile method that can be employed. nih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain 7-nitroindole, (2-nitrophenyl)hydrazine is reacted with a suitable aldehyde or ketone, such as pyruvic acid. The resulting hydrazone then undergoes intramolecular cyclization to form the indole ring.

The Cadogan-Sundberg indole synthesis provides an alternative route starting from o-nitrostyrenes. wikipedia.orgsynarchive.com The reaction with a trialkyl phosphite (B83602) leads to the reductive cyclization to form the indole ring. By starting with an appropriately substituted o-nitrostyrene, 7-nitroindole can be synthesized.

Another approach involves the Sandmeyer reaction . wikipedia.org This method can be used to introduce a nitro group onto an aromatic ring via a diazonium salt. For instance, 7-aminoindole can be diazotized and subsequently treated with a nitrite (B80452) source in the presence of a copper catalyst to yield 7-nitroindole.

| Starting Material | Key Reaction | Product |

| 2,6-Dinitrotoluene | Bartoli Indole Synthesis | 7-Nitro-1H-indole |

| (2-Nitrophenyl)hydrazine | Fischer Indole Synthesis | 7-Nitro-1H-indole |

| Substituted o-Nitrostyrene | Cadogan-Sundberg Synthesis | 7-Nitro-1H-indole |

| 7-Aminoindole | Sandmeyer Reaction | 7-Nitro-1H-indole |

Protecting Group Manipulation Strategies on the Indole Nitrogen

Once the 7-nitro-1H-indole core is synthesized, the final step is the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the indole nitrogen. This is typically achieved by reacting 7-nitro-1H-indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Common bases used for this transformation include 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (Et₃N), or sodium hydride (NaH). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) (MeCN).

The general procedure for N-Boc protection is as follows:

Dissolve 7-nitro-1H-indole in a suitable aprotic solvent.

Add a base (e.g., DMAP).

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

Work up the reaction mixture to isolate the desired this compound.

This protection step is generally high-yielding and provides the target compound in good purity after appropriate purification, typically by column chromatography.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of complex molecules like this compound. Research efforts are geared towards creating protocols that are not only efficient but also environmentally benign.

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of greener synthetic routes, significant attention has been given to minimizing the use of catalysts, particularly those based on heavy metals, and reducing solvent waste. While direct solvent-free and catalyst-free methods for the synthesis of this compound are not extensively documented, analogous methodologies for related isomers provide a strong foundation for sustainable approaches.

A notable development in this area is the regioselective nitration of indoles under non-acidic and metal-free conditions. nih.govrsc.org One such protocol utilizes tetramethylammonium (B1211777) nitrate in combination with trifluoroacetic anhydride. nih.gov This mixture generates trifluoroacetyl nitrate in situ, which acts as an effective electrophilic nitrating agent for a variety of indole substrates. rsc.org This approach successfully avoids the use of strong, corrosive acids like nitric acid, which pose significant environmental and safety hazards. nih.govrsc.org Although this specific method has been optimized for the synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate, its principles represent a significant advancement in green chemistry that could be adapted for the synthesis of the 7-nitro isomer.

The key advantages of this type of methodology are summarized below:

| Feature | Green Chemistry Advantage | Reference |

| Metal-Free | Avoids contamination of the product with toxic metal residues and eliminates the need for costly metal catalysts. | nih.govrsc.org |

| Strong Acid-Free | Eliminates the use of hazardous and corrosive reagents like concentrated nitric acid, improving safety and reducing environmental harm. | nih.govrsc.org |

| Mild Conditions | Reactions are typically conducted at or below room temperature, reducing energy consumption. | nih.gov |

| High Regioselectivity | The method can be tailored to target specific positions on the indole ring, reducing the formation of unwanted isomers and simplifying purification. | rsc.org |

Furthermore, the broader field of indole synthesis has seen the development of various solvent-free reaction conditions, often utilizing microwave irradiation or high-speed ball milling to promote reactions without a traditional solvent medium. researchgate.net These techniques reduce the environmental impact associated with solvent production, use, and disposal.

Atom-Economical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com The ideal reaction has 100% atom economy, where all atoms from the starting materials are found in the product. rsc.org

The synthesis of this compound typically involves an electrophilic nitration of the precursor, tert-butyl 1H-indole-1-carboxylate. A hypothetical, yet typical, nitration reaction can be analyzed to determine its atom economy.

Reaction: tert-Butyl 1H-indole-1-carboxylate + Nitrating Agent → this compound + Byproduct(s)

C₁₃H₁₅NO₂ + (CH₃)₄NNO₃ + (CF₃CO)₂O → C₁₃H₁₄N₂O₄ + (CH₃)₄N⁺CF₃COO⁻ + CF₃COOH

The calculation for the atom economy of this transformation is as follows:

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| tert-Butyl 1H-indole-1-carboxylate | C₁₃H₁₅NO₂ | 217.26 | Reactant |

| Tetramethylammonium nitrate | C₄H₁₂N₂O₃ | 136.15 | Reactant |

| Trifluoroacetic anhydride | C₄F₆O₃ | 210.03 | Reactant |

| Total Reactant Mass | 563.44 | ||

| This compound | C₁₃H₁₄N₂O₄ | 262.26 | Desired Product |

Atom Economy Calculation: Percent Atom Economy (% AE) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 % AE = (262.26 / 563.44) x 100 ≈ 46.5%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass ends up as byproducts. In contrast, other types of reactions, such as rearrangements and addition reactions, are inherently 100% atom economical. rsc.org In the broader context of indole synthesis, researchers have developed palladium-catalyzed cyclization reactions of N-aryl imines that are considered highly atom-economic, as they form the indole core via C-H bond activation without the loss of leaving groups. organic-chemistry.orgthieme-connect.com

Scale-Up Considerations and Process Optimization in Academic Synthesis

Translating a laboratory-scale synthesis to a larger, gram-scale production, even within an academic setting, presents several challenges that require careful process optimization. Key considerations include maintaining reaction efficiency, ensuring safety, and simplifying product isolation.

For the synthesis of nitrated indole derivatives, successful scale-up has been demonstrated. In the synthesis of the related compound, tert-butyl 3-nitro-1H-indole-1-carboxylate, a protocol was successfully scaled to produce 100 grams of the product, achieving an impressive isolated yield of 91%. rsc.org This demonstrates the robustness and practical utility of the underlying non-acidic nitration method.

Process optimization is crucial for a successful scale-up. This involves systematically varying reaction parameters to find the optimal conditions. For the synthesis of substituted indoles, this can include:

Reagent Stoichiometry: Adjusting the ratio of the indole substrate to the nitrating agent to maximize conversion while minimizing side reactions.

Temperature Control: On a larger scale, exothermic nitration reactions require efficient heat dissipation to prevent runaway reactions and the formation of impurities.

Reaction Time: Monitoring the reaction progress to determine the shortest time required for complete conversion, which improves throughput.

Solvent Choice and Concentration: While solvent-free is ideal, in many cases a solvent is necessary. Optimizing the solvent and concentration can improve reaction rates, facilitate stirring, and simplify workup.

Purification Method: Shifting from column chromatography, which is impractical for large quantities, to more scalable methods like recrystallization or distillation is a critical step. semanticscholar.org

The table below outlines common considerations when scaling up a synthesis like that of this compound.

| Parameter | Laboratory Scale (mg-g) | Scale-Up Consideration (g-kg) |

| Mixing | Magnetic stirring is usually sufficient. | Mechanical overhead stirring is required for efficient mixing of viscous slurries or heterogeneous mixtures. |

| Heat Transfer | Surface area to volume ratio is high; heating/cooling is rapid. | Surface area to volume ratio is low; managing exotherms and maintaining consistent temperature is critical. |

| Reagent Addition | Can often be added all at once. | Slow, controlled addition via an addition funnel or pump is necessary to control reaction rate and temperature. |

| Work-up | Separatory funnel extractions are common. | Larger scale liquid-liquid extractions can be cumbersome; alternative workup procedures may be needed. |

| Purification | Flash column chromatography is standard. | Recrystallization, distillation, or trituration are preferred for their scalability and efficiency. |

By carefully optimizing these parameters, synthetic routes developed in a research setting can be reliably scaled to produce the larger quantities of this compound needed for further research and development.

Chemical Reactivity and Transformations of Tert Butyl 7 Nitro 1h Indole 1 Carboxylate

Reactions Involving the Nitro Group at the 7-Position

The strong electron-withdrawing nature of the nitro group at the C7 position significantly influences the reactivity of the fused benzene (B151609) ring. It is the primary site for reductive transformations and profoundly activates the aromatic system towards certain substitution patterns.

The transformation of the nitro group into an amino group is a fundamental and widely utilized reaction, providing a gateway to a variety of 7-substituted indole (B1671886) derivatives. This reduction can be accomplished through several reliable methods, including catalytic hydrogenation and chemical reduction using metal salts.

Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This method is typically clean and efficient, yielding the corresponding 7-aminoindole derivative. Another prevalent approach is the use of stannous chloride (SnCl₂) in an alcoholic solvent, which offers a milder alternative for substrates that may be sensitive to catalytic hydrogenation conditions. researchgate.net The reaction with SnCl₂ proceeds readily to furnish the desired amine. Other reagents like iron powder in the presence of an acid (e.g., acetic acid or HCl) are also effective for this transformation.

These reduction methods can sometimes yield intermediate nitrogenous functionalities, such as nitroso or hydroxylamino compounds, by carefully controlling the reaction conditions and the reducing agent used. However, the full reduction to the amine is the most synthetically common goal.

| Reagent/Catalyst | Solvent(s) | Typical Conditions | Product |

| H₂, Pd/C | Ethanol, Methanol (B129727), or Ethyl Acetate | Room temperature, 1 atm H₂ | tert-Butyl 7-amino-1H-indole-1-carboxylate |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | tert-Butyl 7-amino-1H-indole-1-carboxylate |

| Fe, NH₄Cl | Ethanol/Water | Reflux | tert-Butyl 7-amino-1H-indole-1-carboxylate |

The presence of the strongly deactivating nitro group at C7 makes the carbocyclic ring electron-deficient, thereby activating it for Nucleophilic Aromatic Substitution (SNAr) reactions. nih.gov This type of reaction typically requires a leaving group, such as a halide, at a position ortho or para to the nitro group. In the absence of a leaving group, substitution of a hydride ion (SNAr-H) can occur under specific oxidative conditions, though this is less common.

For a hypothetical substrate like tert-butyl 4-chloro-7-nitro-1H-indole-1-carboxylate, the nitro group at C7 would activate the C4 position for displacement by various nucleophiles (e.g., alkoxides, amines, thiolates). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the electron-withdrawing nitro group. nih.gov Research on analogous nitroindole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, has demonstrated that nucleophiles can readily displace leaving groups on the indole scaffold, highlighting the powerful activating effect of the nitro substituent. nii.ac.jppsu.edu

| Nucleophile (Nu-H) | Base | Solvent | Product (from a 4-halo-7-nitroindole precursor) |

| R-OH (Alcohol) | NaH, K₂CO₃ | THF, DMF | tert-Butyl 4-alkoxy-7-nitro-1H-indole-1-carboxylate |

| R₂N-H (Amine) | K₂CO₃, Et₃N | DMF, DMSO | tert-Butyl 4-(dialkylamino)-7-nitro-1H-indole-1-carboxylate |

| R-SH (Thiol) | NaH, Cs₂CO₃ | DMF | tert-Butyl 4-(alkylthio)-7-nitro-1H-indole-1-carboxylate |

Cycloaddition reactions are powerful tools for ring formation in organic synthesis. wikipedia.orgnumberanalytics.com While the C2=C3 double bond of the indole nucleus is known to participate in various cycloadditions, reactions directly involving the nitro group or the nitro-activated benzene ring are more specialized. researchgate.net

The nitro group itself is not a common participant in cycloaddition reactions. However, the electron-deficient nature of the benzene ring, induced by the nitro group, could theoretically allow it to act as a component in certain cycloaddition reactions, such as a Diels-Alder reaction with a very electron-rich diene. beilstein-journals.org More commonly, 3-nitroindoles have been shown to act as dienophiles or dipolarophiles in [4+2] and [3+2] cycloadditions, respectively, where the reaction occurs across the C2-C3 bond. For tert-butyl 7-nitro-1H-indole-1-carboxylate, such reactivity involving the benzene ring is not widely documented and would likely require harsh conditions or highly specialized reagents. There are no prominent literature examples of this specific substrate undergoing cycloaddition at the nitro-substituted ring.

Reactivity of the Indole Nucleus

The pyrrole (B145914) half of the indole system retains its electron-rich character, making it susceptible to attack by electrophiles and a suitable scaffold for metal-catalyzed functionalization, despite the deactivating influence of the 7-nitro group on the molecule as a whole.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of indoles, which are significantly more reactive than benzene. libretexts.org The reaction typically occurs at the C3 position due to the formation of the most stable cationic intermediate. In this compound, the N-Boc group protects the nitrogen and modulates reactivity, while the 7-nitro group exerts a deactivating effect through the benzene ring. Nonetheless, the C3 position of the pyrrole ring remains the most nucleophilic site.

Studies on the nitration of N-Boc protected indoles have shown a strong preference for substitution at C3. nih.gov Similarly, other EAS reactions such as halogenation (using reagents like N-bromosuccinimide, NBS, or N-chlorosuccinimide, NCS) and Friedel-Crafts acylation are expected to proceed with high regioselectivity at the C3 position. researchgate.netresearchgate.net The presence of the 7-nitro group may require slightly more forcing conditions compared to an unsubstituted N-Boc-indole, but the inherent reactivity of the indole nucleus generally ensures that substitution at C3 is the major outcome. researchgate.netmasterorganicchemistry.com

| Reaction | Reagent(s) | Solvent | Major Product |

| Bromination | N-Bromosuccinimide (NBS) | THF, CCl₄ | tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | tert-Butyl 3-chloro-7-nitro-1H-indole-1-carboxylate |

| Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Dichloromethane (B109758) | tert-Butyl 3-acyl-7-nitro-1H-indole-1-carboxylate |

Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The indole nucleus of this compound can be functionalized using these methods, provided a suitable handle, typically a halogen or triflate, is present on the ring. These precursors are readily prepared via EAS reactions (e.g., C3-halogenation) or from halogenated starting materials.

Suzuki Coupling: A C3-bromo or C3-iodo derivative of the title compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to install new aryl, heteroaryl, or alkyl groups at this position.

Heck Reaction: The Heck reaction allows for the coupling of a halo-indole derivative with an alkene. mdpi.comnih.gov For example, tert-butyl 3-bromo-7-nitro-1H-indole-1-carboxylate could react with styrene (B11656) in the presence of a palladium catalyst to yield the 3-styrenyl product.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling a terminal alkyne with a halo-indole. organic-chemistry.org Using a palladium catalyst and a copper(I) co-catalyst, a 3-iodo-7-nitroindole derivative can be converted to the corresponding 3-alkynylindole. nih.govmdpi.comresearchgate.net

The nitro group is generally stable under the conditions of these cross-coupling reactions, making this a viable strategy for elaborating the indole core while preserving the functionality on the benzene ring for subsequent transformations.

| Reaction | Coupling Partner | Catalyst System | Base | Product (from 3-halo precursor) |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or other Pd(0) source | K₂CO₃, Cs₂CO₃ | tert-Butyl 3-aryl-7-nitro-1H-indole-1-carboxylate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N | tert-Butyl 3-alkenyl-7-nitro-1H-indole-1-carboxylate |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | tert-Butyl 3-alkynyl-7-nitro-1H-indole-1-carboxylate |

Lithiation and Subsequent Quenching Reactions

The lithiation of this compound represents a powerful strategy for the introduction of substituents onto the indole core. The regioselectivity of this deprotonation is governed by the directing effects of both the N-Boc group and the C7-nitro group.

The N-Boc group is a well-established directing group in the lithiation of indoles, typically favoring deprotonation at the C2-position due to the coordination of the organolithium reagent with the carbonyl oxygen of the Boc group. This directed ortho-metalation (DoM) is a common strategy for the functionalization of the pyrrole ring of the indole.

However, the presence of a strongly electron-withdrawing nitro group at the C7-position introduces a competing directing effect. The nitro group can also coordinate with the lithium cation and will increase the acidity of the adjacent C6-proton. This could potentially lead to deprotonation at the C6-position of the benzene ring. The outcome of the lithiation reaction is therefore dependent on the specific reaction conditions, including the choice of organolithium base, solvent, and temperature.

While direct experimental data on the lithiation of this compound is not extensively reported, the reaction of the resulting lithiated species with an electrophile would lead to the formation of a new carbon-carbon or carbon-heteroatom bond. A variety of electrophiles can be employed in these quenching reactions, as outlined in the table below.

Table 1: Potential Electrophiles for Quenching Lithiated this compound

| Electrophile Class | Specific Example | Resulting Functional Group |

| Alkyl halides | Methyl iodide (CH₃I) | Methyl |

| Aldehydes | Benzaldehyde (C₆H₅CHO) | Hydroxymethyl |

| Ketones | Acetone ((CH₃)₂CO) | Hydroxypropyl |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio |

| Silyl (B83357) halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl |

The regiochemical outcome of the lithiation-quenching sequence would need to be determined empirically, as the balance between the C2-directing effect of the N-Boc group and the potential C6-directing influence of the C7-nitro group is not definitively established in the literature for this specific substrate.

Chemistry of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of the indole ring system. Its popularity stems from its ability to be introduced under mild conditions, its stability to a range of reagents, and the variety of methods available for its removal.

Selective Deprotection Methods (Acidic, Thermal, Reductive)

The removal of the N-Boc group from this compound can be achieved through several methods, with the choice of method depending on the compatibility with other functional groups present in the molecule, particularly the nitro group.

Acidic Deprotection: The most common method for Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (DCM), is frequently employed. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation, which is then trapped by the counterion or solvent. Other acidic reagents such as hydrochloric acid (HCl) in dioxane or methanol can also be effective. The presence of an electron-withdrawing nitro group can make the N-Boc group more labile to acid cleavage. researchgate.net

Thermal Deprotection: The N-Boc group can also be removed by thermolysis. Heating the protected indole in a suitable high-boiling solvent can lead to the elimination of isobutylene (B52900) and carbon dioxide, regenerating the N-H indole. This method is particularly useful when acidic conditions need to be avoided.

Reductive Deprotection: While the Boc group is generally stable to many reductive conditions, certain reagents can effect its removal. However, in the case of this compound, reductive deprotection methods must be chosen carefully to avoid the simultaneous reduction of the nitro group. Catalytic hydrogenation, for instance, would likely reduce the nitro group to an amine. Milder reducing agents or specific catalytic systems might be required to achieve selective deprotection of the Boc group in the presence of a nitro functionality.

Table 2: Common Methods for N-Boc Deprotection

| Method | Reagents and Conditions | Advantages | Potential Considerations for 7-Nitroindole (B1294693) Substrate |

| Acidic | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Fast and efficient | Generally compatible |

| HCl in dioxane or methanol | Readily available reagents | Generally compatible | |

| Thermal | Heating in a high-boiling solvent (e.g., diphenyl ether) | Avoids acidic conditions | Requires high temperatures |

| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Mild conditions | Will also reduce the nitro group |

Orthogonal Protection Strategies

In the synthesis of complex molecules containing multiple functional groups, the concept of orthogonal protection is crucial. nih.govbham.ac.uk This strategy allows for the selective removal of one protecting group in the presence of others. The N-Boc group is a key component in many orthogonal protection schemes due to its acid lability.

For instance, the N-Boc group can be used in conjunction with protecting groups that are stable to acid but are cleaved under other specific conditions. Examples include:

Base-labile groups: Such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by treatment with a base like piperidine.

Hydrogenolysis-labile groups: Such as the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups, which are cleaved by catalytic hydrogenation.

Fluoride-labile groups: Such as silyl ethers (e.g., TBDMS, TIPS), which are removed by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

In a synthetic route involving this compound, one could envision a scenario where another functional group on the molecule is protected with a base-labile or fluoride-labile group. The N-Boc group could then be selectively removed with acid without affecting the other protecting group, or vice versa.

Impact of the Boc Group on Indole Reactivity and Stability

The introduction of the N-Boc group has a significant impact on the chemical properties of the indole ring.

Reactivity: The Boc group is strongly electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution. The lone pair of electrons on the indole nitrogen, which is responsible for the high nucleophilicity of the indole C3-position, is delocalized into the carbonyl group of the Boc moiety. This reduces the susceptibility of the pyrrole ring to attack by electrophiles. However, as discussed in section 3.2.3, the Boc group can act as a directing group in lithiation reactions.

Stability: The N-Boc group enhances the stability of the indole ring. Unprotected indoles can be sensitive to acidic conditions and are susceptible to polymerization. The Boc group mitigates this instability by reducing the electron density of the pyrrole ring. This increased stability is advantageous in multi-step syntheses where the indole nucleus needs to withstand various reaction conditions.

Applications of Tert Butyl 7 Nitro 1h Indole 1 Carboxylate As a Synthetic Intermediate and Building Block

Construction of Substituted Indole (B1671886) Derivatives and Analogues

The strategic placement of the nitro and Boc groups on the indole scaffold makes tert-Butyl 7-nitro-1H-indole-1-carboxylate an excellent starting material for the synthesis of various substituted indoles. The electron-withdrawing nature of the nitro group influences the reactivity of the indole ring, while the Boc group allows for controlled reactions and can be readily removed under acidic conditions.

Synthesis of 3-Substituted 7-Nitroindoles

The C3 position of the N-Boc protected 7-nitroindole (B1294693) is amenable to various electrophilic substitution reactions, enabling the introduction of a range of functional groups.

3-Hydroxymethyl, 3-Formyl, and 3-Bromo Derivatives:

The synthesis of 3-substituted 7-nitroindoles often begins with the introduction of a formyl group at the C3 position. The Vilsmeier-Haack reaction, a mild method for formylating electron-rich heterocycles, is a common strategy employed for this transformation. researchgate.netimmograf.com The resulting tert-butyl 3-formyl-7-nitro-1H-indole-1-carboxylate is a key intermediate that can be further elaborated. For instance, reduction of the aldehyde functionality, typically with a mild reducing agent like sodium borohydride, affords tert-butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate.

Direct bromination at the C3 position of N-protected indoles can be achieved using reagents like N-bromosuccinimide (NBS). This provides a direct route to 3-bromo-7-nitroindole derivatives, which are valuable precursors for cross-coupling reactions to introduce further complexity.

| Derivative | Reagents and Conditions | Reference |

| tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | Vilsmeier-Haack reagent (e.g., POCl₃, DMF) | researchgate.netimmograf.com |

| tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate | Reduction of the 3-formyl derivative (e.g., NaBH₄) | nii.ac.jp |

| tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | Brominating agent (e.g., N-Bromosuccinimide) | orgsyn.org |

Preparation of Polysubstituted Indole Scaffolds

The functional group handles introduced at the C3 position, in concert with the existing nitro group, pave the way for the synthesis of polysubstituted indole scaffolds. The 3-bromo derivative, for example, can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl substituents, respectively. Furthermore, the nitro group at the C7 position can be reduced to an amino group, which can then be subjected to a variety of transformations, including diazotization and Sandmeyer reactions, or acylation and alkylation, to further diversify the substitution pattern on the benzene (B151609) portion of the indole ring.

Role in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the nitro group and the potential for functionalization at the C3 position make this compound a valuable precursor for the synthesis of more complex, fused heterocyclic systems.

Formation of Fused Ring Systems (e.g., Pyrrolo[2,3-b]indoles)

The synthesis of pyrrolo[2,3-b]indoles, also known as 7-azaindoles, is of significant interest due to their prevalence in biologically active molecules. One established method for the construction of fused pyrrole (B145914) rings is the Barton-Zard reaction. wikipedia.orgbuchler-gmbh.comclockss.org This reaction typically involves the condensation of a nitroalkene with an isocyanoacetate. A related N-Boc protected 3-nitroindole has been shown to undergo a Barton-Zard type reaction to furnish a pyrrolo[3,4-b]indole (B14762832) derivative. nih.govrsc.org

Furthermore, N-protected 3-nitroindoles can serve as precursors to pyrrolo[2,3-b]indoles through different synthetic strategies. For instance, the reaction of a 3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate has been reported to yield a rearranged pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net These examples highlight the potential of this compound derivatives to serve as key building blocks for the construction of such fused heterocyclic systems.

Generation of Complex Multicyclic Structures

The strategic functionalization of this compound opens avenues for its use in cascade or domino reactions to construct intricate multicyclic frameworks. rsc.org For instance, a 3-substituted indole derivative could be designed to undergo an intramolecular cycloaddition, such as a Diels-Alder or a 1,3-dipolar cycloaddition, with a suitably positioned dienophile or dipole. The nitro group can also be a participant in cyclization reactions, for example, through reductive cyclization with a neighboring functional group to form a new heterocyclic ring. While specific examples starting directly from this compound are not yet widespread in the literature, the principles of cascade reactions suggest its significant potential in the efficient synthesis of complex polycyclic indole alkaloids and related structures.

Precursor in the Synthesis of Chemical Probes and Ligands

The 7-nitroindole scaffold is a valuable pharmacophore found in a number of biologically active molecules. The ability to introduce diverse substituents at various positions of the indole ring, starting from this compound, makes it an attractive precursor for the development of chemical probes and receptor ligands. For example, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for the treatment of type 2 diabetes. researchgate.net The synthesis of a library of analogues with different substituents on the indole core, facilitated by the synthetic handles present in derivatives of this compound, is crucial for structure-activity relationship (SAR) studies and the optimization of ligand binding and selectivity. The 7-aminoindole derivatives, accessible via reduction of the nitro group, are also important intermediates for pharmacologically active compounds. sigmaaldrich.com

Design and Synthesis of Labeled Analogues for Research Studies

The strategic placement of a nitro group at the 7-position of the indole scaffold in this compound provides a versatile chemical handle for the introduction of isotopic labels. These labeled analogues are invaluable tools in a variety of research studies, including metabolic profiling, receptor binding assays, and in vivo imaging. The electron-withdrawing nature of the nitro group can be exploited for subsequent chemical transformations, making it a key functional group for the synthesis of radiolabeled or fluorescently tagged molecules.

One common approach for isotopic labeling involves the reduction of the nitro group to an amine. This transformation opens up a pathway for the introduction of isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or tritium (B154650) (³H) through well-established amination and acylation reactions. For instance, the resulting 7-aminoindole derivative can be acylated with a ¹³C-labeled acyl chloride or anhydride (B1165640) to produce a stable, isotopically enriched analogue.

Furthermore, the development of positron emission tomography (PET) tracers often relies on the incorporation of positron-emitting radionuclides like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). The 7-nitroindole core of this compound can serve as a precursor for the introduction of these radioisotopes. For example, nucleophilic aromatic substitution reactions on the activated indole ring can be employed to introduce ¹⁸F, a widely used radionuclide in PET imaging. The short half-life of these isotopes necessitates rapid and efficient radiolabeling procedures, for which the reactivity of the nitro-substituted indole is well-suited.

The following table summarizes potential labeling strategies starting from this compound:

| Isotope | Labeling Precursor | Potential Reaction | Labeled Product | Application |

| ¹³C | ¹³C-labeled acylating agent | Acylation of the 7-aminoindole derivative | ¹³C-labeled amide | Metabolic studies, NMR |

| ¹⁵N | ¹⁵N-labeled amine source | Reductive amination | ¹⁵N-labeled amine | Mechanistic studies |

| ³H | Tritiated reducing agent | Reduction of the nitro group | ³H-labeled amine | Receptor binding assays |

| ¹¹C | ¹¹C-methyl iodide | N-methylation of the 7-aminoindole | ¹¹C-labeled N-methyl derivative | PET imaging |

| ¹⁸F | ¹⁸F-fluoride | Nucleophilic aromatic substitution | ¹⁸F-labeled 7-fluoroindole | PET imaging |

Development of Scaffolds for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into the interactions between a molecule and its biological target. This compound is a valuable starting material for the creation of diverse chemical scaffolds designed to systematically probe these interactions. The indole core is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. The presence of a nitro group at the 7-position, coupled with the protecting group on the indole nitrogen, allows for selective modifications at various points of the molecule.

The 7-nitro group itself can be transformed into a wide array of other functional groups, each imparting different steric, electronic, and hydrogen-bonding properties to the resulting analogues. For example, reduction to an amine, as previously mentioned, allows for the synthesis of amides, sulfonamides, and ureas. These functional groups can then engage in different hydrogen bonding patterns with the target protein.

Moreover, the indole ring can be further functionalized at other positions, such as the 2- and 3-positions, through various synthetic methodologies. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen facilitates these reactions by modulating the reactivity of the indole ring and preventing unwanted side reactions. This allows for the systematic exploration of the chemical space around the indole scaffold.

A hypothetical SAR study starting from this compound could involve the following modifications:

| Position of Modification | Functional Group Transformation | Rationale for SAR Study |

| C-7 | Nitro -> Amine -> Amide/Sulfonamide | Probing hydrogen bond donor/acceptor interactions |

| C-7 | Nitro -> Halogen | Investigating the role of halogen bonding |

| C-7 | Nitro -> Alkoxy | Exploring steric and electronic effects |

| C-2/C-3 | Introduction of various substituents | Mapping the binding pocket of the target |

| N-1 | Removal of Boc group/Introduction of other substituents | Assessing the importance of the indole NH or N-substituent |

Through the synthesis and biological evaluation of a library of such analogues, researchers can build a comprehensive understanding of the structural requirements for optimal biological activity, guiding the design of more potent and selective therapeutic agents.

Strategic Utility in Total Synthesis Approaches

Integration into Total Synthesis of Natural Products and Bioactive Molecules

The indole nucleus is a common structural motif in a vast array of natural products and bioactive molecules, many of which exhibit significant pharmacological properties. The functionalization of the indole ring at specific positions is often crucial for their biological activity. This compound represents a strategically functionalized building block that can be incorporated into the total synthesis of such complex molecules.

The 7-nitro group can serve as a masked or precursor functionality for other chemical groups present in the target natural product. For example, in the synthesis of certain marine alkaloids or microbial metabolites containing a 7-amino or 7-hydroxyindole (B18039) moiety, this compound can be a key intermediate. The nitro group can be carried through several synthetic steps and then converted to the desired functionality at a later stage of the synthesis.

Furthermore, the presence of the Boc protecting group on the indole nitrogen is advantageous in multi-step syntheses. It protects the otherwise reactive N-H proton, preventing undesired side reactions and allowing for a wider range of reaction conditions to be employed on other parts of the molecule. The Boc group can be readily removed under acidic conditions, unmasking the indole NH at the appropriate point in the synthetic sequence.

Role as a Key Intermediate in Convergent and Linear Synthesis Strategies

In both convergent and linear synthesis strategies, the availability of well-defined and functionalized building blocks is paramount. This compound can serve as such a key intermediate, streamlining the synthesis of complex target molecules.

In a linear synthesis , where a molecule is built step-by-step in a sequential manner, this compound can be introduced early in the synthesis to establish the 7-nitroindole core. Subsequent reactions can then be performed to elaborate the rest of the molecular structure.

The utility of this intermediate in both synthetic strategies is enhanced by the distinct reactivity of the nitro group and the protected indole nitrogen, allowing for orthogonal chemical transformations.

The following table outlines the potential roles of this compound in different synthesis strategies:

| Synthesis Strategy | Role of this compound | Advantages |

| Linear Synthesis | Early-stage introduction of the 7-nitroindole moiety | Establishes a key structural feature early on. |

| Convergent Synthesis | Precursor to a key indole-containing fragment | Allows for parallel synthesis of complex fragments, improving efficiency. |

Mechanistic and Theoretical Investigations Pertaining to Tert Butyl 7 Nitro 1h Indole 1 Carboxylate

Elucidation of Reaction Mechanisms for Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis and modification of tert-butyl 7-nitro-1H-indole-1-carboxylate is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic Studies of Regioselective Nitration Processes

The synthesis of 7-nitroindole (B1294693) derivatives is a challenge due to the intrinsic reactivity of the indole (B1671886) nucleus. Electrophilic substitution on an unprotected indole preferentially occurs at the C3 position of the electron-rich pyrrole (B145914) ring. bhu.ac.in Therefore, achieving regioselective nitration at the C7 position on the benzene (B151609) ring requires specific strategies.

The primary mechanism is an electrophilic aromatic substitution (SEAr). The process typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the indole ring. The regioselectivity is governed by the stability of the resulting carbocation intermediate (the sigma complex or Wheland intermediate).

To direct the nitration to the C7 position, the indole nitrogen is protected with an electron-withdrawing group, such as the tert-butyloxycarbonyl (Boc) group. The Boc group reduces the nucleophilicity of the pyrrole ring, making the benzene ring more competitive for electrophilic attack. beilstein-journals.org Even with N-protection, nitration often yields a mixture of isomers (C3, C5, C6, and C7). However, specific nitrating agents, such as acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride), have been shown to favor the formation of the 7-nitro isomer, particularly when starting with an indoline (B122111) precursor that is subsequently dehydrogenated. google.com The steric bulk and electronic influence of the N-Boc group are thought to play a role in directing the incoming electrophile to the C7 position, away from other, more sterically hindered positions on the carbocyclic ring.

Detailed Analysis of Nitro Group Transformations

The nitro group in the 7-position is a versatile functional handle that can be converted into various other groups, significantly expanding the synthetic utility of the molecule. The most common and pivotal transformation is the reduction of the nitro group to a primary amine.

This reduction is a fundamental step for building more complex heterocyclic systems or for introducing functionalities that require a nucleophilic nitrogen atom. A variety of reducing agents can be employed to achieve this transformation effectively.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent, can also reduce the Boc-carbonyl if not controlled. |

| Tin(II) chloride (SnCl₂) | Concentrated HCl, ethanol | A classic and reliable method for nitro group reduction in aromatic systems. |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (B129727) or ethanol, H₂ gas pressure | A clean method, compatible with many functional groups, though may be slow. |

For instance, studies on the synthesis of azidotryptamines have demonstrated the efficient reduction of nitroindoles to aminotryptamines using lithium aluminum hydride, showcasing the feasibility and utility of this transformation. nih.gov The resulting 7-aminoindole derivative is a valuable precursor for further functionalization, such as diazotization to introduce other groups.

Investigation of Boc Deprotection Pathways

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. The most common pathway for Boc deprotection is acid-catalyzed hydrolysis. fishersci.co.uk

The mechanism proceeds in several steps: commonorganicchemistry.comyoutube.com

Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.

Carbocation Formation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl carbocation and an unstable N-carboxamic acid intermediate.

Gas Evolution: The tert-butyl cation typically deprotonates to form isobutylene (B52900) gas, which escapes from the reaction mixture. commonorganicchemistry.com

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free amine (the deprotected 7-nitro-1H-indole).

The presence of the electron-withdrawing nitro group can make the indole ring more sensitive to strong acidic conditions. Therefore, careful selection of the acid and reaction temperature is necessary to ensure efficient deprotection without unwanted side reactions or degradation of the substrate. In some cases involving electron-poor heterocycles, basic deprotection methods have also been developed, although they are less common for Boc groups.

Computational Chemistry and Molecular Modeling Studies

Theoretical calculations provide invaluable insights into the molecular properties and reaction dynamics that are often difficult to probe experimentally.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. researchgate.net These calculations can determine the optimized molecular geometry, charge distribution, and frontier molecular orbitals (FMOs), which are key to understanding the molecule's reactivity.

For this specific molecule, the presence of two strong electron-withdrawing groups—the N-Boc-carboxylate and the C7-nitro group—profoundly influences its electronic landscape.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxylate groups, indicating these are regions susceptible to electrophilic attack or coordination. The aromatic protons would exhibit positive potential (blue).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, the LUMO is expected to be low in energy and localized primarily on the nitro-substituted benzene ring, indicating this region is susceptible to nucleophilic attack or reduction. eurjchem.com

Table 2: Representative Data from DFT Calculations on a Nitro-Substituted Aromatic System

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Moderate nucleophilicity, primarily from the indole ring system. |

| LUMO Energy | -2.8 eV | High electrophilicity, centered on the nitroaromatic portion. |

| HOMO-LUMO Gap | 3.7 eV | Indicates high kinetic stability but significant reactivity potential. |

| Dipole Moment | ~5.5 Debye | Highly polar molecule due to strong electron-withdrawing groups. |

Note: These are illustrative values based on similar molecules; specific calculations for this compound would provide precise data.

Prediction of Reaction Pathways and Transition States

Computational modeling can be used to map out the entire energy profile of a reaction, including reactants, intermediates, transition states, and products. scm.com This is particularly useful for understanding the regioselectivity of the nitration process. To determine why nitration occurs at the C7 position, a computational study would calculate the activation energy for the attack of the nitronium ion at every possible position on the N-Boc-indole ring (C2, C3, C4, C5, C6, and C7).

The reaction pathway with the lowest activation energy (the lowest energy transition state) will be the kinetically preferred one. A computational study on the nitration of N-Boc indole to form the 3-nitro isomer provides a clear example of this methodology. nih.govrsc.org In that study, the free energies for the reactants, transition state (TS), and product were calculated. nih.govrsc.org The transition state represents the highest energy point along the reaction coordinate, and its structure reveals the geometry of the molecule as the new C-N bond is forming.

Table 3: Illustrative Calculated Free Energies for Competing Nitration Pathways of N-Boc Indole (kcal/mol)

| Species | Pathway to C3-Nitro Isomer | Pathway to C7-Nitro Isomer (Hypothetical) |

|---|---|---|

| Reactants (N-Boc Indole + NO₂⁺) | 0.0 (Reference) | 0.0 (Reference) |

| Transition State (TS) | +15.2 | +14.5 (Favored) |

| Sigma Complex (Intermediate) | -5.8 | -4.9 |

| Product | -25.1 | -24.8 |

Data for the C3-Nitro pathway is adapted from a study on 3-nitroindole synthesis. nih.govrsc.org The C7-Nitro pathway values are hypothetical, illustrating that for C7 nitration to be favored, its transition state energy must be lower than that of competing pathways.

Such calculations would need to demonstrate that the transition state leading to the 7-nitro sigma complex is energetically more favorable than the transition states for attack at other positions under the specific reaction conditions used, thus providing a theoretical basis for the observed regioselectivity.

Conformational Analysis and Intermolecular Interactions

Quantum chemistry modeling on similar structures suggests that both intramolecular and intermolecular forces play a significant role. Intramolecularly, steric hindrance between the peri-positioned nitro group at C7 and the bulky tert-butoxycarbonyl group at N1 can lead to a non-planar conformation. Intermolecularly, hydrogen bonding and π-π stacking interactions are expected to be significant in the solid state and in solution. For instance, studies on other nitroindole derivatives have shown their capacity to engage in various intermolecular interactions, which can dictate their biological activity and material properties. The presence of the nitro group, a strong electron-withdrawing group, polarizes the indole ring, making the N-H proton (if present after removal of the Boc group) more acidic and the aromatic protons susceptible to interactions with electron-rich species.

| Interaction Type | Potential Groups Involved | Significance |

| Steric Hindrance | tert-butoxycarbonyl group at N1 and Nitro group at C7 | Influences the planarity and overall conformation of the molecule. |

| Hydrogen Bonding | Carbonyl oxygen, Nitro oxygens | Important for crystal packing and interactions with protic solvents or biological macromolecules. |

| π-π Stacking | Indole aromatic system | Can lead to the formation of molecular aggregates in solution and in the solid state. |

| Dipole-Dipole | Polar C-N and N-O bonds | Contributes to the overall intermolecular forces and influences physical properties like boiling point and solubility. |

Spectroscopic Investigations for Elucidating Reaction Intermediates

Spectroscopic techniques are invaluable for the real-time monitoring of chemical reactions and the characterization of fleeting intermediate species. For a molecule like this compound, such methods can provide deep mechanistic insights into its reactivity.

In-situ Monitoring of Chemical Reactions

The progress of reactions involving this compound can be effectively monitored in-situ using various spectroscopic methods, allowing for the collection of kinetic and mechanistic data without the need for sample isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking reactions in real-time. By setting up a reaction directly within an NMR tube, changes in the concentrations of reactants, intermediates, and products can be quantified over time. For reactions involving this compound, the distinct signals of the aromatic protons and the tert-butyl group can be monitored to follow the reaction progress. For example, in a substitution reaction where the nitro group is displaced, significant shifts in the aromatic proton signals would be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in-situ monitoring. The strong absorption bands of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the carbonyl group of the tert-butoxycarbonyl moiety (around 1730-1750 cm⁻¹) serve as excellent probes. The disappearance of these bands or the appearance of new bands can be used to track the conversion of the starting material and the formation of products.

| Spectroscopic Technique | Key Functional Groups Monitored | Information Gained |

| In-situ NMR | Aromatic protons, tert-butyl protons | Real-time concentration changes of reactants, intermediates, and products; reaction kinetics. |

| In-situ ATR-FTIR | Nitro group (NO₂), Carbonyl group (C=O) | Rate of consumption of starting material, detection of intermediates with characteristic vibrational frequencies. |

Characterization of Transient Species

Reactions involving nitroaromatic compounds can proceed through highly reactive, short-lived intermediates such as radicals or excited states. Specialized spectroscopic techniques are required to detect and characterize these transient species.

Transient Absorption Spectroscopy: This technique is instrumental in studying the photochemistry of molecules like this compound. Upon excitation with a laser pulse, the molecule can be promoted to an excited singlet state, which may then undergo intersystem crossing to a longer-lived triplet state. Studies on similar nitroindoles have shown that the triplet state can be observed and its reactivity, such as electron transfer or hydrogen atom abstraction, can be investigated. nih.gov The transient absorption spectrum of these intermediates provides a fingerprint for their identification and allows for the determination of their lifetimes and reaction rate constants. For instance, the triplet state of a nitroindole derivative can act as a potent oxidizing agent, leading to the formation of radical cations from suitable donor molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy: When reactions of this compound are suspected to involve radical intermediates, EPR spectroscopy is the technique of choice for their direct detection. For example, reduction of the nitro group can proceed through a radical anion intermediate, which, if sufficiently persistent, could be characterized by its EPR spectrum. The hyperfine coupling constants obtained from the spectrum would provide valuable information about the distribution of the unpaired electron within the molecule.

| Transient Species | Spectroscopic Detection Method | Key Findings from Analogous Systems |

| Excited Triplet State | Transient Absorption Spectroscopy | High oxidizing capacity, participation in electron transfer and proton-coupled electron transfer reactions. nih.gov |

| Radical Anion | Electron Paramagnetic Resonance (EPR) Spectroscopy | Direct detection and characterization of the radical intermediate, information on spin density distribution. |

| Radical Cation | Transient Absorption Spectroscopy | Formation through photoinduced electron transfer to the excited triplet state of the nitroindole. |

Emerging Research Directions and Future Prospects for Tert Butyl 7 Nitro 1h Indole 1 Carboxylate

Development of Novel Synthetic Methodologies

The synthesis of nitroaromatic compounds, including tert-butyl 7-nitro-1H-indole-1-carboxylate, is undergoing a paradigm shift. Researchers are moving away from conventional methods that often require harsh conditions, such as the use of strong acids and high temperatures, towards more sustainable and efficient technologies. rsc.orgvapourtec.com The focus is now on developing greener, more selective, and safer synthetic routes.

Photocatalytic and Electrocatalytic Approaches

While specific photocatalytic or electrocatalytic methods for the direct synthesis of this compound are still in their nascent stages, the broader field of photocatalysis for indole (B1671886) functionalization is well-established. These methods offer the advantage of proceeding under mild conditions, often using visible light as an energy source, which minimizes the risk of side reactions and decomposition of sensitive functional groups. The application of such technologies to the nitration of the indole core represents a promising, yet largely unexplored, research avenue.

Electrocatalysis also presents a compelling alternative for nitration reactions. By using an electric current to drive the reaction, it is possible to achieve high selectivity and avoid the use of harsh chemical oxidants or reductants. The development of specific electrodes and reaction conditions tailored for the regioselective nitration of the indole ring at the 7-position is a key area for future research.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, is particularly well-suited for nitration reactions, which are often highly exothermic and can pose safety risks in traditional batch reactors. vapourtec.comewadirect.com By performing the reaction in a continuously flowing stream through a microreactor, it is possible to achieve superior temperature control, enhanced mixing, and improved safety. ewadirect.com This leads to higher yields, better selectivity, and increased reproducibility.

The adaptation of nitration protocols for tert-butyl 1H-indole-1-carboxylate to a continuous flow setup is a significant area of interest. This would not only enhance the safety and efficiency of the synthesis but also allow for easier scale-up for industrial production. The table below illustrates the potential advantages of flow chemistry for nitration reactions compared to traditional batch processing.

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat dissipation |

| Safety | Risk of thermal runaway | Inherently safer due to small reaction volumes |

| Scalability | Challenging | Straightforward by extending run time |

| Reproducibility | Can be variable | High |

Biocatalytic Transformations

Biocatalysis offers an environmentally benign and highly selective approach to chemical synthesis. nih.govacs.org While the biocatalytic nitration of indoles is a relatively new field, nature has evolved enzymes that can perform this transformation. For instance, the cytochrome P450 enzyme TxtE has been shown to catalyze the nitration of the indole ring of L-tryptophan, albeit at the 4-position. nih.gov

The discovery or engineering of enzymes that can selectively nitrate (B79036) the 7-position of an indole substrate, such as tert-butyl 1H-indole-1-carboxylate, would be a groundbreaking development. This would provide a green and efficient route to this valuable compound. Current research is focused on enzyme discovery through gene mining and the directed evolution of existing enzymes to alter their substrate specificity and regioselectivity. acs.org

Advanced Applications in Materials Science and Nanotechnology

The unique electronic properties of the 7-nitroindole (B1294693) scaffold are paving the way for its use in cutting-edge materials and technologies. The tert-butyl carboxylate group in the target compound serves as a protecting group and can be readily removed to unmask the reactive N-H group of the indole, allowing for further functionalization and incorporation into larger molecular systems.

Precursors for Organic Electronic Materials

The 7-nitroindole moiety is being investigated for its potential in organic electronics and photonic devices due to its favorable electronic properties. chemimpex.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure of the indole ring system, making it a candidate for use in materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthesis of polymers and small molecules containing the 7-nitroindole unit is an active area of research. These materials could exhibit interesting charge-transport properties and be useful as n-type semiconductors. The this compound is an ideal starting material for the synthesis of these advanced materials.

Building Blocks for Supramolecular Assemblies

While the direct use of this compound in supramolecular assemblies is not yet widely reported, the 7-nitroindole scaffold possesses features that make it an attractive building block for the construction of complex, self-assembled structures. The indole N-H group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. These directional interactions can be exploited to create well-defined supramolecular architectures such as gels, liquid crystals, and porous materials.

Future research in this area will likely focus on the design and synthesis of 7-nitroindole derivatives with additional functional groups that can participate in self-assembly processes. The development of new materials with tailored properties for applications in areas such as sensing, catalysis, and drug delivery is a key long-term goal.

Interdisciplinary Research with Chemical Biology

The indole nucleus is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound offers exciting opportunities for interdisciplinary research at the chemistry-biology interface.

The 7-nitroindole moiety serves as a valuable starting point for the design of molecular probes to investigate complex biological pathways. The nitro group, being a known pharmacophore and a potential site for bioreductive activation, can be exploited in the design of targeted therapeutic agents or diagnostic tools. For instance, research into 5-nitroindole (B16589) derivatives has demonstrated their utility as c-Myc G-quadruplex binders, which can downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. researchgate.netnih.gov This provides a strong rationale for exploring the potential of 7-nitroindole scaffolds in similar applications.

Furthermore, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis and a target for type 2 diabetes. This highlights the potential of the 7-nitroindole scaffold in developing modulators of metabolic pathways. The strategic placement of the nitro group at the 7-position influences the electronic properties of the entire indole ring system, which can be fine-tuned through further derivatization to optimize binding affinity and selectivity for specific biological targets.

The amenability of this compound to various chemical transformations makes it an ideal starting material for the generation of diverse analogue libraries for high-throughput screening. Methodologies such as solid-phase synthesis and parallel synthesis can be employed to rapidly generate a multitude of derivatives with varied substituents at different positions of the indole core. nih.govnih.govyoutube.com These libraries can then be screened against a wide range of biological targets to identify novel hit compounds for drug discovery programs.

The development of on-DNA synthesis of multisubstituted indoles, which allows for the creation of vast DNA-encoded libraries (DELs), further expands the possibilities for screening. nih.gov Although not yet specifically demonstrated for this compound, the principles of combinatorial chemistry are directly applicable. nih.govscilit.com The N-Boc protecting group is compatible with many reaction conditions and can be readily removed to allow for further functionalization of the indole nitrogen, adding another layer of diversity to the synthesized libraries.

Unexplored Chemical Space and Derivatization Potential

While significant research has been conducted on indole chemistry, the full derivatization potential of this compound remains largely untapped, offering a rich landscape for the discovery of novel chemical entities with unique properties.

The presence of the nitro group at the C7-position directs the regioselectivity of various chemical reactions, enabling access to substitution patterns that are otherwise difficult to achieve. Modern synthetic methods, such as transition metal-catalyzed C-H activation, provide powerful tools for the direct functionalization of the indole core. nih.govresearchgate.net For instance, palladium-catalyzed C-H arylation has been successfully applied to the C7-position of indoles, opening up avenues for the synthesis of novel 7-arylindole derivatives from precursors like this compound. acs.org

Furthermore, the field of asymmetric catalysis offers the potential to synthesize enantiomerically pure derivatives of 7-nitroindole. nih.govacs.org The catalytic asymmetric Friedel–Crafts reaction of indoles with various electrophiles is a well-established method for creating chiral centers, and its application to 7-nitroindole substrates could lead to the discovery of stereoisomers with distinct biological activities. nih.govmdpi.com